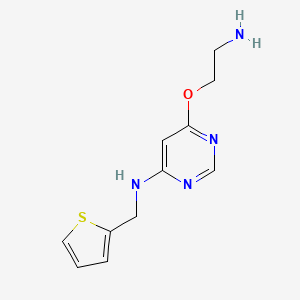

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Description

IUPAC Nomenclature and Systematic Identification

The compound 6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is systematically named according to IUPAC guidelines, reflecting its pyrimidine core and substituent arrangement. The parent structure is pyrimidin-4-amine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The numbering begins at the amine group (position 4), with a 2-aminoethoxy group at position 6 and a thiophen-2-ylmethyl substituent on the amine nitrogen.

Key identifiers :

- Molecular formula : $$ \text{C}{11}\text{H}{14}\text{N}_{4}\text{OS} $$

- Molecular weight : 250.32 g/mol

- CAS Registry Number : 2098033-59-9

- SMILES :

NCCOc1cc(NCc2cccs2)ncn1

The systematic name emphasizes the ethoxy linker (2-aminoethoxy) and the thiophene-derived alkyl group (thiophen-2-ylmethyl), ensuring unambiguous identification in chemical databases.

Molecular Architecture: Pyrimidine Core and Thiophene Substituent Analysis

Pyrimidine Core

The pyrimidine ring ($$ \text{C}4\text{H}4\text{N}2 $$) serves as the central scaffold, with nitrogen atoms at positions 1 and 3. The 4-amino group ($$-\text{NH}2$$) is functionalized with a thiophen-2-ylmethyl substituent, while the 6-position hosts an ethoxy chain terminated by a primary amine ($$-\text{OCH}2\text{CH}2\text{NH}_2$$) .

Thiophene Substituent

The thiophen-2-ylmethyl group consists of a sulfur-containing aromatic ring (thiophene) attached via a methylene bridge ($$-\text{CH}_2-$$) to the pyrimidine’s 4-amino nitrogen. Thiophene’s electron-rich aromatic system introduces potential electronic interactions with the pyrimidine core, influencing reactivity and conformational preferences .

Structural Features:

| Component | Description |

|---|---|

| Pyrimidine ring | Planar, aromatic, with bond lengths consistent with delocalized π-electrons |

| Ethoxy chain | Flexible $$-\text{OCH}2\text{CH}2\text{NH}_2$$ group with rotational freedom |

| Thiophene moiety | Five-membered heterocycle ($$ \text{C}4\text{H}3\text{S} $$) with sulfur at position 2 |

Stereochemical Considerations and Conformational Flexibility

Absence of Chiral Centers

The compound lacks stereogenic centers, as all substituents are either symmetrically arranged or attached to non-chiral atoms. The ethoxy chain ($$-\text{OCH}2\text{CH}2\text{NH}2$$) and thiophen-2-ylmethyl group ($$-\text{CH}2\text{-thiophene}$$) do not introduce stereoisomerism.

Conformational Dynamics

Ethoxy Chain Flexibility :

The $$-\text{OCH}2\text{CH}2\text{NH}_2$$ group exhibits free rotation around the C–O and C–C bonds, enabling multiple conformers. Computational studies on analogous pyrimidines suggest low energy barriers (<5 kcal/mol) for ethoxy group rotation, favoring extended or gauche configurations .Thiophene-Pyrimidine Interaction :

The thiophene ring’s orientation relative to the pyrimidine core may influence electronic conjugation. Steric hindrance between the thiophene sulfur and pyrimidine nitrogen is minimal due to the methylene spacer, allowing rotational freedom around the $$-\text{CH}_2-$$ linker .

Rotational Barriers in Related Compounds:

| Bond Type | Barrier (ΔG‡, kcal/mol) | Observed in Analogous Systems |

|---|---|---|

| C–O (ethoxy) | 2–4 | Pyrimidine ethers |

| C–N (amine) | 6–8 | N-alkylpyrimidines |

These dynamics are critical for understanding the compound’s behavior in solution-phase reactions or biological interactions.

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c12-3-4-16-11-6-10(14-8-15-11)13-7-9-2-1-5-17-9/h1-2,5-6,8H,3-4,7,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSNHUBVYWWMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. This compound, identified by the CAS number 2098033-59-9, exhibits a molecular formula of C11H14N4OS and a molecular weight of 250.32 g/mol . The structure includes an aminoethoxy group and a thiophenylmethyl moiety, which may contribute to its biological properties.

The biological activity of pyrimidine derivatives often involves:

- Enzyme Inhibition : Many pyrimidine compounds act as inhibitors of cyclooxygenases (COX), which are critical in the inflammatory process. For instance, some analogs have shown IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .

- Receptor Binding : The presence of amino and ether functionalities may enhance binding affinity to specific receptors or enzymes, modulating their activity.

Case Studies and Research Findings

- Antimicrobial Activity : Similar pyrimidine derivatives have been evaluated for antimicrobial properties. For example, compounds with thiophene rings have shown promising results against various bacterial strains.

- Anti-inflammatory Effects : In studies focusing on COX inhibition, certain pyrimidine derivatives demonstrated significant reductions in prostaglandin E2 (PGE2) levels, indicating potential anti-inflammatory effects. One study reported reductions in PGE2 levels by up to 98% for highly active compounds .

- Anticancer Potential : Pyrimidine derivatives have been explored for their anticancer properties. For instance, compounds that inhibit specific kinases involved in cancer cell proliferation have shown efficacy in preclinical models.

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential COX inhibitor |

| 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine | 0.84 - 1.39 | Moderate COX-2 inhibition |

| 6-(thiophen-2-yl)pyrimidin-4-amine | TBD | Antimicrobial activity against bacteria |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pyrimidine scaffold is highly versatile, with substituents at the 2-, 4-, and 6-positions significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Polarity: The 2-aminoethoxy group in the target compound introduces both hydrogen-bonding (NH₂) and hydrophilic (ethoxy) properties, contrasting with the purely lipophilic methoxy/ethoxy analogs .

- Melting Points : Ethoxy-substituted analogs (e.g., Compound 18) exhibit higher melting points than methoxy or thioethyl derivatives, likely due to enhanced molecular symmetry or packing efficiency .

- HPLC Retention : The thioethyl analog (Compound 19) shows significantly shorter retention time (4.5 min) compared to methoxy/ethoxy analogs, suggesting higher polarity or altered solubility .

Reactivity Differences :

- The 2-aminoethoxy group may participate in intramolecular hydrogen bonding, stabilizing specific conformations (cf. evidence where similar amines form intramolecular H-bonds).

- Thioethyl groups (e.g., Compound 19) can undergo oxidation or nucleophilic displacement, unlike stable ether linkages in methoxy/ethoxy analogs .

Preparation Methods

Alkylation of Amino-Substituted Pyrimidines with Thiophen-2-ylmethyl Halides

A key step is the alkylation of the pyrimidin-4-amine derivative with a thiophen-2-ylmethyl halide (e.g., thiophen-2-ylmethyl chloride or bromide). This reaction is typically performed under basic conditions in polar aprotic solvents such as dimethylformamide (DMF).

-

- A mixture of the amino-substituted pyrimidine and potassium carbonate is stirred in DMF at 70–80 °C.

- The thiophen-2-ylmethyl halide is added dropwise.

- The reaction proceeds for several hours (e.g., 5 hours) followed by overnight stirring.

- The product precipitates upon addition of water and is isolated by filtration and recrystallization.

Yields: Reported yields for similar alkylations range from 55% to 82% depending on reaction conditions and substrate purity.

This method is supported by a patent describing substituted thiophene derivatives as anti-cancer agents, where R groups include thiophen-2-ylmethyl substituents attached to pyrimidine rings.

Synthesis of the 6-(2-aminoethoxy) Substituent on Pyrimidine

The 2-aminoethoxy group at the 6-position is introduced by nucleophilic substitution or alkoxylation of a suitable 6-halopyrimidine intermediate.

-

- A 6-chloropyrimidine derivative is reacted with 2-aminoethanol or its protected form under basic conditions.

- The reaction is carried out in solvents such as ethanol or DMF with bases like potassium carbonate.

- The substitution proceeds via nucleophilic aromatic substitution (SNAr) to yield the 6-(2-aminoethoxy) pyrimidine.

This step requires careful control of temperature and stoichiometry to avoid side reactions.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The alkylation of the pyrimidin-4-amine with thiophen-2-ylmethyl halides is the most critical step, with the sulfur atom in thiophene providing nucleophilic sites that require selective reaction conditions to avoid side products.

- Use of potassium carbonate as a base and DMF as solvent is common to enhance nucleophilicity and solubility.

- Reaction times and temperatures are optimized to maximize yield and purity.

- Protection of the aminoethoxy group during alkylation may be necessary depending on substrate sensitivity.

- Green chemistry approaches favor avoiding toxic reagents such as phosphorus oxychloride and minimizing waste, as demonstrated in related pyrimidine syntheses.

Q & A

Q. Methodological Answer :

- Substituent Variation : Replace the thiophene or aminoethoxy group with bioisosteres (e.g., furan or morpholine) to assess potency changes.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based inhibition assays.

- Data Correlation : Map activity trends to structural features (e.g., electron-withdrawing groups on thiophene enhance binding in related pyrimidines) .

Basic: What spectroscopic techniques characterize substituents on the pyrimidine core?

Q. Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., aromatic thiophene protons at δ 6.8–7.2 ppm).

- IR Spectroscopy : Confirms NH groups (stretching bands ~3350 cm) and C–O–C ether linkages (~1250 cm).

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] for CHNOS: calculated 293.0992) .

Advanced: How are hydrogen-bonding networks analyzed in pyrimidin-4-amine derivatives?

Q. Methodological Answer :

- Crystallography : Identify intermolecular bonds (e.g., N–H⋯N in ) using software like Mercury.

- Thermal Analysis : DSC/TGA detects stability changes due to H-bond disruption.

- Solvent Effects : Compare H-bond patterns in polar (DMSO) vs. non-polar (chloroform) solvents via variable-temperature NMR .

Basic: What impurities are common during synthesis, and how are they mitigated?

Q. Methodological Answer :

- By-Products : Unreacted starting materials or dehalogenation by-products.

- Purification : Use silica gel chromatography (ethyl acetate/petroleum ether) or recrystallization.

- Analytical QC : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods predict binding affinity with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., prioritize poses with hydrogen bonds to hinge regions).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett σ) with IC values from bioassays .

Advanced: How do researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

- Protocol Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).

- Purity Verification : Use LC-MS to exclude inactive impurities.

- Meta-Analysis : Compare data across studies (e.g., vs. 20) to identify substituent-dependent trends .

Basic: What reaction conditions are critical for optimizing synthetic yields?

Q. Methodological Answer :

- Temperature Control : Maintain reflux (70–80°C) during cyclization to prevent side reactions.

- Catalyst Selection : Use Pd(PPh) for Suzuki couplings to enhance cross-coupling efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.